OUL35

概要

説明

準備方法

合成経路と反応条件

OUL35の合成は、トリエチルアミンなどの塩基の存在下、4-アミノ安息香酸と4-ヒドロキシ安息香酸クロリドを反応させることにより行われます。この反応は一般的に室温でジクロロメタンなどの有機溶媒中で行われます。 得られた生成物は、再結晶またはカラムクロマトグラフィーによって精製され、高純度のthis compoundが得られます .

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、品質と収率の一貫性を確保するために、自動反応器と連続フローシステムの使用が含まれます。 反応条件は、廃棄物を最小限に抑え、生産コストを削減するように最適化されています .

化学反応の分析

反応の種類

OUL35は、以下を含むさまざまな化学反応を起こします。

酸化: this compoundは、特定の条件下で対応するキノンを形成するために酸化されます。

還元: この化合物は、水素化ホウ素ナトリウムなどの還元剤を使用して、対応するアミンに還元できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムは、一般的に使用される還元剤です。

生成される主な生成物

酸化: キノンおよびその他の酸化誘導体。

還元: アミンおよびその他の還元誘導体。

科学研究の応用

This compoundは、以下を含む幅広い科学研究の応用範囲を持っています。

化学: ARTD10の阻害とその細胞プロセスへの影響を研究するためのツール化合物として使用されます。

生物学: 細胞死とDNA損傷応答におけるARTD10の役割を調べるために、細胞ベースのアッセイで使用されます。

医学: DNA損傷に対する細胞の感作能を高める能力により、がん治療における潜在的な治療的用途。

科学的研究の応用

Cellular Biology

OUL35 has been utilized in cell-based assays to study the following:

- Inhibition of ARTD10 : It has been shown to decrease the excitability of hippocampal neurons and alter action potential generation, indicating its role in neuronal signaling pathways .

- Impact on Cell Death : this compound rescues HeLa cells from ARTD10-induced cell death, demonstrating its potential as a therapeutic agent in conditions where ARTD10 activity contributes to cell survival .

Cancer Research

The compound shows promise in cancer treatment due to its ability to sensitize cancer cells to DNA-damaging agents such as hydroxyurea. This sensitization occurs through the inhibition of ARTD10, which is essential for DNA repair mechanisms .

Case Study: HeLa Cells

- In studies involving HeLa cells, treatment with this compound resulted in increased sensitivity to hydroxyurea-induced genotoxic stress. The compound effectively reduced the rheobase (the minimum current required to elicit an action potential) in treated neurons, indicating enhanced excitability and responsiveness to stimuli .

Drug Development

This compound serves as a chemical probe for developing new therapeutic agents targeting ARTD10 and related pathways. Its selectivity for ARTD10 over other PARP family members allows researchers to investigate specific biological processes without interference from other enzymes .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Cellular Biology | Inhibition of ARTD10 | Decreased excitability in neurons; rescued HeLa cells from death |

| Cancer Research | Sensitization to DNA damage | Enhanced sensitivity to hydroxyurea; increased action potential frequency |

| Drug Development | Chemical probe for ARTD10 | Selective inhibition facilitates targeted research |

作用機序

OUL35は、ポリ(ADPリボース)ポリメラーゼファミリーのメンバーであるARTD10を選択的に阻害することによって、その効果を発揮します。この化合物は、ARTD10の活性部位に結合し、Gly888のアミド基とカルボニル基、およびSer927の側鎖ヒドロキシル基と水素結合を形成します。 この相互作用により、ARTD10は標的タンパク質へのADPリボースの転移を触媒することができなくなり、その活性が阻害されます .

類似の化合物との比較

類似の化合物

ARTD8阻害剤: ポリ(ADPリボース)ポリメラーゼファミリーの別のメンバーであるARTD8を阻害する化合物。

ARTD4阻害剤: DNA損傷応答にも役割を果たすARTD4を阻害する化合物。

ARTD15阻害剤: さまざまな細胞プロセスに関与するARTD15を阻害する化合物.

This compoundの独自性

This compoundは、ポリ(ADPリボース)ポリメラーゼファミリーの他のメンバーよりも、ARTD10に対して高い選択性を有するため、独特です。この選択性は、ARTD10の特定の機能とその細胞プロセスにおける役割を研究するための貴重なツールとなっています。 さらに、this compoundは、ARTD10誘導性細胞死から細胞を救済し、DNA損傷に対して細胞を感作させる能力により、その潜在的な治療的用途が強調されています .

類似化合物との比較

Similar Compounds

ARTD8 Inhibitors: Compounds that inhibit ARTD8, another member of the poly (ADP-ribose) polymerase family.

ARTD4 Inhibitors: Compounds that inhibit ARTD4, which also plays a role in DNA damage response.

ARTD15 Inhibitors: Compounds that inhibit ARTD15, involved in various cellular processes.

Uniqueness of OUL35

This compound is unique due to its high selectivity for ARTD10 over other members of the poly (ADP-ribose) polymerase family. This selectivity makes it a valuable tool for studying the specific functions of ARTD10 and its role in cellular processes. Additionally, this compound’s ability to rescue cells from ARTD10-induced cell death and sensitize them to DNA damage highlights its potential therapeutic applications .

生物活性

OUL35 is a selective inhibitor of the mono-ADP-ribosyltransferase PARP10 (also known as ARTD10), which plays a significant role in various biological processes, including DNA repair, cellular signaling, and immune response. This article provides an overview of the biological activity of this compound, including its mechanisms of action, selectivity, and implications for therapeutic applications.

This compound functions by inhibiting the catalytic activity of PARP10, which is involved in the mono-ADP-ribosylation (MARylation) of substrates. This modification affects numerous cellular processes and is particularly relevant in the context of DNA damage response. Studies have shown that treatment with this compound leads to an accumulation of single-strand DNA gaps in HeLa cells subjected to genotoxic stress, indicating that PARP10's activity is crucial for suppressing such gaps .

Selectivity Profile

This compound exhibits a high degree of selectivity for PARP10 over other members of the PARP family. It has been reported to have an IC50 value of approximately 0.329 μM against PARP10, demonstrating more than 12-fold selectivity compared to other PARPs . This selectivity is essential for minimizing off-target effects and enhancing the understanding of PARP10's biological functions.

Research Findings and Case Studies

- Cellular Effects : In a study using HeLa cells, this compound was shown to rescue cells from ARTD10-induced cell death. This effect underscores its potential as a therapeutic agent in conditions where PARP10 activity contributes to cell survival under stress .

- Inhibition of DNA Repair : this compound has been demonstrated to sensitize cells to hydroxyurea-induced genotoxic stress. By inhibiting PARP10, it disrupts the repair mechanisms that would normally mitigate DNA damage, leading to increased susceptibility to DNA-damaging agents .

- Therapeutic Implications : this compound has shown promise in preclinical models for treating cancers associated with aberrant PARP10 activity. For instance, it has been identified as a potential therapeutic agent in models of leukemia by targeting signaling pathways involved in oncogenesis .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

特性

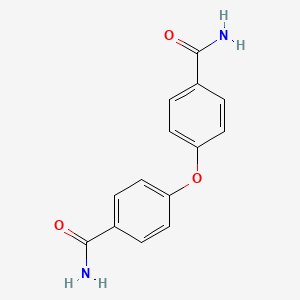

IUPAC Name |

4-(4-carbamoylphenoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c15-13(17)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(16)18/h1-8H,(H2,15,17)(H2,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZRCQWLPMXFGHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)OC2=CC=C(C=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10284793 | |

| Record name | 4,4'-oxydibenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6336-34-1 | |

| Record name | MLS000736992 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39047 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-oxydibenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。